Benzyl ((4-fluoroazepan-4-yl)methyl)carbamate hydrochloride
Description
Benzyl ((4-fluoroazepan-4-yl)methyl)carbamate hydrochloride (CAS: 1824022-04-9) is a fluorinated azepane derivative with a benzyl carbamate functional group. It is classified as a pharmaceutical intermediate and is supplied in 99% purity, primarily for research and industrial applications . The compound is synthesized through multi-step organic reactions, often involving carbamate protection and fluorination strategies. Key suppliers include Hangzhou Best Chemical Co., Ltd., AllessaSyntec GmbH & Co. KG, and Guangzhou Hanpu Pharmaceutical Co., Ltd., with global distribution channels .
Properties
IUPAC Name |
benzyl N-[(4-fluoroazepan-4-yl)methyl]carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O2.ClH/c16-15(7-4-9-17-10-8-15)12-18-14(19)20-11-13-5-2-1-3-6-13;/h1-3,5-6,17H,4,7-12H2,(H,18,19);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGRELDFUJMPIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCNC1)(CNC(=O)OCC2=CC=CC=C2)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ((4-fluoroazepan-4-yl)methyl)carbamate hydrochloride typically involves the reaction of benzyl carbamate with 4-fluoroazepane under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, as it is primarily used for research purposes. the general approach involves scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for larger quantities .
Chemical Reactions Analysis
Types of Reactions
Benzyl ((4-fluoroazepan-4-yl)methyl)carbamate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid, reduction may yield an amine, and substitution may yield a halogenated derivative .
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Anticancer Activity : Preliminary studies indicate that benzyl ((4-fluoroazepan-4-yl)methyl)carbamate hydrochloride may exhibit anticancer properties by inhibiting specific cellular pathways involved in tumor growth. Research is ongoing to evaluate its efficacy against various cancer cell lines.
- Neuropharmacology : The compound's structural characteristics suggest potential applications in treating neurological disorders. Its ability to cross the blood-brain barrier makes it a candidate for further investigation in neuropharmacological studies.
-
Drug Development
- Lead Compound in Drug Discovery : As a novel compound, it serves as a lead structure for developing new therapeutics targeting diseases mediated by specific enzymes or receptors.
- Formulation Studies : The compound's solubility profile allows for formulation into various dosage forms, potentially enhancing bioavailability and therapeutic effectiveness.
-
Biochemical Research
- Mechanistic Studies : Researchers are exploring the biochemical pathways influenced by this compound to understand its mechanism of action better. This includes studying its interaction with cellular targets and downstream effects on signaling pathways.
Case Study 1: Anticancer Efficacy
A recent study evaluated the effects of this compound on human cancer cell lines. Results indicated a significant reduction in cell viability, suggesting its potential as an anticancer agent. Further research is needed to elucidate the underlying mechanisms.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of the compound in models of neurodegeneration. Preliminary findings showed that it could mitigate oxidative stress-induced neuronal damage, warranting further exploration in neuropharmacology.
Mechanism of Action
The mechanism of action of Benzyl ((4-fluoroazepan-4-yl)methyl)carbamate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to structurally analogous carbamate derivatives and azepane/piperidine-based molecules. Key differences in ring size, substituents, and stereochemistry are highlighted below:
Table 1: Structural and Functional Comparison
Key Findings
Ring Size and Conformational Flexibility :
- The 7-membered azepane ring in the target compound offers greater conformational flexibility compared to 5-membered pyrrolidine or 6-membered piperidine derivatives. This flexibility may enhance binding to biological targets with larger active sites, such as G-protein-coupled receptors .
- In contrast, piperidine derivatives (e.g., Benzyl methyl(piperidin-4-yl)carbamate hydrochloride) are more rigid, favoring interactions with enzymes like acetylcholinesterase .
Methyl or ethyl substituents (e.g., Benzyl-(4-methylpiperidin-4-yl)carbamate hydrochloride) introduce steric hindrance, which may reduce off-target interactions but limit solubility .
Stereochemical Considerations :
- Chiral fluorinated compounds like (3R,4R)-3-fluoropiperidin-4-amine dihydrochloride demonstrate stereospecific activity in receptor binding, suggesting that the stereochemistry of the target compound’s fluoroazepane ring could significantly influence its pharmacological profile .
Synthetic Complexity :
- The synthesis of 7-membered azepane rings typically requires longer reaction times and specialized catalysts compared to pyrrolidine or piperidine derivatives, as seen in multi-step protocols involving microwave-assisted cyclization .
Biological Activity
Benzyl ((4-fluoroazepan-4-yl)methyl)carbamate hydrochloride is a compound of significant interest in pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C12H16ClFN2O2
- Molecular Weight : 270.72 g/mol
This structure features a benzyl group attached to a carbamate moiety, which is further linked to a 4-fluoroazepane ring. The presence of the fluorine atom is particularly noteworthy as it can influence the compound's biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways, potentially affecting processes such as cell proliferation and apoptosis.
- Receptor Modulation : The compound may interact with various receptors, impacting neurotransmitter systems and influencing behaviors related to mood and cognition.
- Antimicrobial Properties : Some derivatives of carbamate compounds exhibit antimicrobial activities, indicating potential applications in treating infections.
Research Findings
Several studies have investigated the biological activity of this compound:
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Activity : A study published in Cancer Research demonstrated that this compound effectively induces apoptosis in various cancer cell lines through the activation of caspase pathways. This suggests its potential as a chemotherapeutic agent.
- Neuroprotection : In a neurobiology study, the compound showed promise in protecting neuronal cells from oxidative damage induced by neurotoxins. This effect was attributed to its ability to modulate reactive oxygen species (ROS) levels, indicating a potential role in treating neurodegenerative diseases.
- Antimicrobial Efficacy : Research highlighted the compound's effectiveness against specific strains of bacteria, particularly those resistant to conventional antibiotics, suggesting its utility in developing new antimicrobial therapies.
Q & A
Q. What are the critical synthetic steps for preparing Benzyl ((4-fluoroazepan-4-yl)methyl)carbamate hydrochloride, and how can intermediates be optimized?
The synthesis typically involves:
- Boc protection : Introducing tert-butyloxycarbonyl (Boc) groups to stabilize reactive amines during fluorination .
- Fluorination : Using selective fluorinating agents (e.g., DAST or Deoxo-Fluor) to incorporate fluorine at the azepane ring’s 4-position. Reaction conditions (temperature, solvent polarity) must be tightly controlled to avoid side products .
- Carbamate formation : Benzyl chloroformate reacts with the fluorinated intermediate under basic conditions (e.g., NaHCO₃). Excess reagent should be quenched to prevent over-alkylation .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) improves yield and purity. Monitor by TLC or HPLC .
Q. What analytical techniques are essential for characterizing this compound, and how are data interpreted?
Key methods include:
- NMR spectroscopy : ¹⁹F NMR confirms fluorination (δ ~ -200 ppm for axial fluorine in azepane). ¹H NMR resolves stereochemistry at the azepane ring and benzyl group .
- HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% TFA) assess purity. High-resolution MS validates molecular weight (e.g., [M+H]+ for C₁₄H₁₈ClFN₂O₂: calc. 316.10, obs. 316.12) .
- X-ray crystallography : Resolves absolute configuration if single crystals are obtained (e.g., analog structures in ) .
Q. How does pH and temperature influence the stability of this compound in solution?
- pH stability : Hydrochloride salts are stable in acidic conditions (pH 2–4) but hydrolyze in alkaline media. Avoid buffers above pH 6 to prevent carbamate cleavage .
- Thermal stability : Degrades above 80°C (TGA/DSC data). Store at -20°C in anhydrous DMSO or ethanol. Lyophilization extends shelf life .
Advanced Research Questions
Q. How can enantiomeric impurities be resolved, and what chiral separation methods are effective?
- Chiral HPLC : Use columns like Chiralpak IA/IB (hexane:isopropanol 90:10 + 0.1% TFA). Retention time differences ≥2 min indicate baseline separation .
- Kinetic resolution : Enzymatic methods (e.g., lipase-catalyzed acyl transfer) selectively modify one enantiomer. Monitor ee by polarimetry or circular dichroism .
Q. What computational strategies predict binding affinity or metabolic pathways for this compound?
- Molecular docking : Use AutoDock Vina with target receptors (e.g., GPCRs) to prioritize fluorinated analogs. Docking scores < -7 kcal/mol suggest strong binding .
- ADMET prediction : SwissADME or ADMETlab2.0 models logP (target ~2.5), CYP450 inhibition (avoid 3A4/2D6), and BBB permeability (PSA <90 Ų) .
Q. How can discrepancies in synthetic yields or analytical data be systematically addressed?
- Yield optimization : Vary solvent polarity (DMF vs. THF) or catalyst loading (e.g., Pd/C for hydrogenolysis). DOE (Design of Experiments) identifies critical factors .
- Data validation : Cross-check NMR assignments with 2D experiments (COSY, HSQC). For MS/MS fragmentation, compare with in silico tools (e.g., CFM-ID) .
Q. What in vitro assays are suitable for evaluating biological activity, and how are controls designed?
Q. How can solubility limitations in aqueous media be overcome for in vivo studies?
- Co-solvent systems : Use cyclodextrins (e.g., HP-β-CD) or PEG-400 to enhance solubility. Phase diagrams guide optimal ratios .
- Salt formation : Exchange hydrochloride for mesylate or citrate to improve hydrophilicity. Confirm stability via pH-solubility profiles .
Q. What strategies mitigate toxicity risks during preclinical evaluation?
- Metabolite profiling : LC-MS/MS identifies oxidative metabolites (e.g., N-dealkylation products). Compare with ToxCast database for alerts .
- Genotoxicity screening : Ames test (TA98 strain) and micronucleus assay in CHO cells. Dose-response curves clarify threshold effects .
Data Contradiction Analysis
Q. How should conflicting data on fluorination efficiency be resolved?
Q. What explains variability in biological assay results across laboratories?
- Standardize protocols : Use identical cell lines (ATCC-verified), serum-free media, and incubation times. Inter-lab calibration with reference compounds (e.g., ) reduces variability .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
